molecular formula C17H9N3O5S B5223505 (5Z)-5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-1,3-thiazolidine-2,4-dione CAS No. 5845-48-7

(5Z)-5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B5223505
CAS No.: 5845-48-7
M. Wt: 367.3 g/mol
InChI Key: GRUAUFSGOMQVLU-UHFFFAOYSA-N
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Description

The compound “(5Z)-5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-1,3-thiazolidine-2,4-dione” is a synthetic organic molecule that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both an indole and a thiazolidinedione moiety, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-1,3-thiazolidine-2,4-dione” typically involves the condensation of a 5-nitro-2-oxoindoline derivative with a thiazolidinedione derivative under specific reaction conditions. Common reagents used in this synthesis include strong bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “(5Z)-5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-1,3-thiazolidine-2,4-dione” can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Reduction: The carbonyl groups in the thiazolidinedione moiety can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Reduction of the nitro group: Formation of the corresponding amino derivative.

    Reduction of the carbonyl groups: Formation of the corresponding dihydroxy derivative.

    Substitution reactions: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, compounds containing the thiazolidinedione moiety are often studied for their potential as anti-diabetic agents

Medicine

Medicinally, this compound may be investigated for its potential therapeutic effects. Thiazolidinediones are known for their role in modulating insulin sensitivity, and the presence of the indole moiety may enhance its biological activity.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of “(5Z)-5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-1,3-thiazolidine-2,4-dione” would depend on its specific biological target. Generally, thiazolidinediones act by binding to peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of glucose and lipid metabolism. The indole moiety may interact with other molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A thiazolidinedione used as an anti-diabetic agent.

    Pioglitazone: Another thiazolidinedione with similar anti-diabetic properties.

    Indole-3-carbinol: A compound containing the indole moiety, known for its anti-cancer properties.

Uniqueness

The uniqueness of “(5Z)-5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-1,3-thiazolidine-2,4-dione” lies in its combination of both the indole and thiazolidinedione moieties

Properties

IUPAC Name

4-hydroxy-5-(5-nitro-2-oxoindol-3-yl)-3-phenyl-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9N3O5S/c21-15-13(11-8-10(20(24)25)6-7-12(11)18-15)14-16(22)19(17(23)26-14)9-4-2-1-3-5-9/h1-8,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUAUFSGOMQVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(SC2=O)C3=C4C=C(C=CC4=NC3=O)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40416666
Record name AC1NSO41
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5845-48-7
Record name AC1NSO41
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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